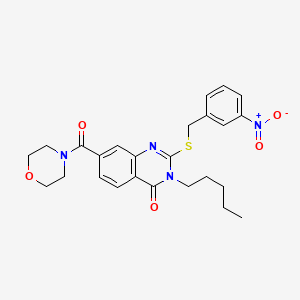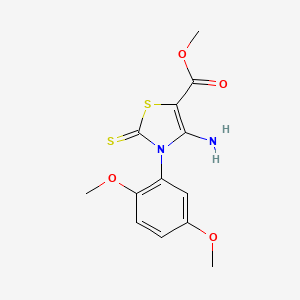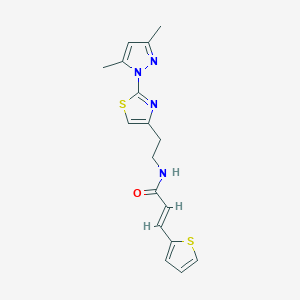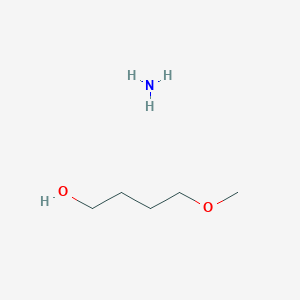
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, also known as Clioquinol, is a synthetic compound that has been used in various scientific research applications. This compound is known for its antimicrobial, antifungal, and antiviral properties. It has been extensively studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and cancer.
作用机制
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide exerts its antimicrobial activity by chelating metal ions such as zinc and copper, which are essential for the growth and survival of microorganisms. This leads to the disruption of various metabolic pathways, ultimately leading to the death of the microorganism. 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide's mechanism of action in treating Alzheimer's disease is not fully understood, but it is believed to involve the inhibition of amyloid-beta plaque formation in the brain.
Biochemical and Physiological Effects:
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying various microorganisms. Another advantage is its potential in treating various diseases such as Alzheimer's, Parkinson's, and cancer. One limitation of using 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiment.
未来方向
There are various future directions for the use of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in scientific research. One direction is the development of new synthetic derivatives of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide with improved pharmacological properties. Another direction is the investigation of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide's potential in treating other diseases such as fungal infections and viral infections. Additionally, further studies are needed to fully understand 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide's mechanism of action in treating Alzheimer's disease and other neurodegenerative diseases.
合成方法
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with chloroacetyl chloride, followed by the reaction of the resulting product with 1-cyano-2-methoxy-1-methylethylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture.
科学研究应用
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been used in various scientific research applications due to its broad-spectrum antimicrobial activity. It has been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and cancer. Studies have shown that 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide can inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
属性
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(7-15,8-19-2)16-12(18)5-9-3-4-10(17)6-11(9)14/h3-4,6,17H,5,8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBQVDVNGLSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=C(C=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)


![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)


![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)